Ethyl 2-{[3,5-bis(aminocarbonyl)phenyl]hydrazono}-3-oxobutanoate
Description
Ethyl 2-{[3,5-bis(aminocarbonyl)phenyl]hydrazono}-3-oxobutanoate is a hydrazone derivative featuring a central β-ketoester moiety (3-oxobutanoate) conjugated to a hydrazono group. The phenyl ring at the hydrazono position is substituted with two aminocarbonyl (-CONH₂) groups at the 3 and 5 positions.
Properties
Molecular Formula |
C14H16N4O5 |
|---|---|
Molecular Weight |
320.30 g/mol |
IUPAC Name |
ethyl (E)-2-[(3,5-dicarbamoylphenyl)diazenyl]-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C14H16N4O5/c1-3-23-14(22)11(7(2)19)18-17-10-5-8(12(15)20)4-9(6-10)13(16)21/h4-6,19H,3H2,1-2H3,(H2,15,20)(H2,16,21)/b11-7+,18-17? |
InChI Key |
GAYZTAPSGDMBJR-RVWBHJPNSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(/C)\O)/N=NC1=CC(=CC(=C1)C(=O)N)C(=O)N |
Canonical SMILES |
CCOC(=O)C(=C(C)O)N=NC1=CC(=CC(=C1)C(=O)N)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Solvent : Ethanol is the preferred solvent due to its ability to dissolve both reactants and stabilize intermediates through hydrogen bonding.
-
Temperature : Reflux conditions (78–80°C) are employed to accelerate the reaction kinetics.
-
Purification : Column chromatography using silica gel and a polar eluent (e.g., ethyl acetate/hexane mixtures) yields the product with >85% purity.
Table 1: Key Parameters for Condensation Reaction
| Parameter | Specification |
|---|---|
| Reactants | 3,5-Bis(aminocarbonyl)phenylhydrazine, ethyl 3-oxobutanoate |
| Molar Ratio | 1:1.2 (hydrazine:β-keto ester) |
| Reaction Time | 6–8 hours |
| Yield | 65–72% (reported as "satisfactory") |
Alternative Approaches and Modifications
Solvent-Free Mechanochemical Synthesis
Grinding reactants in a ball mill—a method used for eco-friendly synthesis of hydrazones—could minimize solvent waste. This approach remains unexplored for the target compound but has succeeded in producing related hydrazones with 60–70% yields.
Characterization and Analytical Validation
Post-synthesis analysis ensures structural fidelity and purity. Key techniques include:
Spectroscopic Methods
-
FT-IR : Peaks at 1680–1700 cm⁻¹ (C=O stretch of β-keto ester) and 3200–3300 cm⁻¹ (N-H stretch of hydrazone) confirm functional groups.
-
¹H NMR : Distinct signals include δ 1.3 ppm (triplet, -CH₂CH₃), δ 2.5 ppm (singlet, -COCH₃), and δ 10.2 ppm (broad, -NH).
Table 2: Representative Spectroscopic Data
| Technique | Key Signals | Assignment |
|---|---|---|
| FT-IR | 1695 cm⁻¹ | β-keto ester C=O |
| ¹H NMR | δ 6.8–7.5 ppm (multiplet) | Aromatic protons |
| UV-Vis | λ_max = 280 nm (π→π*) | Conjugated hydrazone system |
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30) resolves the compound at 4.2 minutes, confirming >95% purity.
Challenges and Mitigation Strategies
Hydrazine Stability
3,5-Bis(aminocarbonyl)phenylhydrazine is prone to oxidation. Conducting reactions under nitrogen atmosphere and using freshly distilled solvents mitigate degradation.
Byproduct Formation
Competing side reactions, such as over-condensation, are minimized by maintaining stoichiometric excess of ethyl 3-oxobutanoate and controlled heating rates.
Industrial-Scale Feasibility
Pilot-scale batches (100 g) using continuous flow reactors have been proposed to enhance reproducibility. Preliminary data suggest 15% yield improvement over batch methods due to better temperature control .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{(E)-2-[3,5-BIS(AMINOCARBONYL)PHENYL]HYDRAZONO}-3-OXOBUTANOATE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Use oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Employ reducing agents like sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Utilize reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of oxides or other oxidized derivatives.
Reduction: Formation of hydrazine or amine derivatives.
Substitution: Formation of new substituted derivatives with different functional groups.
Scientific Research Applications
ETHYL 2-{(E)-2-[3,5-BIS(AMINOCARBONYL)PHENYL]HYDRAZONO}-3-OXOBUTANOATE:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of ETHYL 2-{(E)-2-[3,5-BIS(AMINOCARBONYL)PHENYL]HYDRAZONO}-3-OXOBUTANOATE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The hydrazone group can form reversible covalent bonds with target proteins, affecting their function and activity.
Comparison with Similar Compounds
Substituent Effects on Physical and Spectral Properties
The following table summarizes key differences between the target compound and structurally related analogs from the evidence:
Key Observations :
- Substituent Polarity: The bis(aminocarbonyl) groups in the target compound increase polarity compared to phenyl () or trifluoromethyl () substituents.
- Spectral Signatures: IR spectra of the target compound would exhibit distinct N-H stretches (~3300–3200 cm⁻¹) from the aminocarbonyl groups, contrasting with S=O stretches in sulfamoyl analogs () or C-F stretches in trifluoromethyl derivatives () .
- Molecular Weight: The bis(aminocarbonyl) substitution increases molecular weight compared to simpler phenylhydrazono derivatives () but remains lower than fluorinated analogs () due to the absence of heavy atoms like fluorine .
Hydrogen-Bonding and Crystallographic Behavior
The bis(aminocarbonyl) groups in the target compound enable extensive hydrogen-bonding networks, as seen in similar systems (). For instance:
- N-H···O Interactions: The -CONH₂ groups can act as both donors (N-H) and acceptors (C=O), fostering layered or helical packing motifs in crystals .
Biological Activity
Ethyl 2-{[3,5-bis(aminocarbonyl)phenyl]hydrazono}-3-oxobutanoate is a hydrazone derivative that has garnered attention in pharmaceutical research for its potential biological activities. This compound is characterized by its unique structure, which includes a hydrazone linkage and multiple carbonyl groups, suggesting possible interactions with biological targets.
Chemical Structure
The molecular formula of this compound is . The compound features a hydrazone functional group, which is known for its reactivity and ability to form complexes with metal ions and other biological molecules.
Antimicrobial Activity
Research indicates that compounds with hydrazone structures often exhibit antimicrobial properties. A study assessing various derivatives found that similar compounds demonstrated significant activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the aminocarbonyl substituents may enhance this activity by facilitating interactions with microbial enzymes.
Anticancer Potential
The anticancer effects of hydrazones have been widely documented. This compound was evaluated in vitro against several cancer cell lines. Results showed that the compound inhibited cell proliferation in a dose-dependent manner, particularly in breast and colon cancer cells. This inhibition was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Enzyme Inhibition
Enzyme inhibition studies have revealed that this compound can act as a competitive inhibitor for certain enzymes involved in metabolic pathways. For instance, its interaction with carbonic anhydrase was noted, suggesting potential applications in treating conditions related to enzyme dysregulation .
Case Studies and Research Findings
Q & A
Advanced Research Question
- DFT Calculations : Gaussian or ORCA software models tautomeric equilibria (e.g., hydrazone vs. azo forms).
- Molecular Dynamics (MD) : GROMACS simulates solvent effects on crystal nucleation.
- Hirshfeld Surface Analysis : CrystalExplorer evaluates intermolecular contact contributions (e.g., O⋯H/N⋯H interactions) .
How is the compound’s biological activity evaluated, and what structural features correlate with cytotoxicity?
Basic Research Question
- In Vitro Assays : MTT tests on cancer cell lines (IC₅₀ values).
- Structure-Activity Relationships (SAR) :
What analytical techniques confirm purity and structural identity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
